molecular formula C5H9N3O B110406 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 932-63-8

3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B110406
CAS No.: 932-63-8
M. Wt: 127.14 g/mol
InChI Key: FXRNGWMBBYYQKS-UHFFFAOYSA-N
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Description

The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a versatile heterocyclic compound of significant interest in various research fields . Derivatives of this structure are frequently investigated for their broad spectrum of biological activities, which include potential antifungal, antimicrobial, antioxidant, and anti-inflammatory properties . In medicinal chemistry research, 1,2,4-triazole derivatives are well-known for their ability to act as inhibitors of cytochrome P450-dependent enzymes, such as lanosterol 14α-demethylase, which is a key target in antifungal agent development . Furthermore, this class of compounds is explored for its antioxidant capabilities, as researchers study its potential to protect cells from oxidative stress by scavenging free radicals . Beyond biological applications, 1,2,4-triazole derivatives are also studied in materials science for their function as effective corrosion inhibitors for metals in acidic environments, helping to mitigate industrial corrosion . The specific substitution pattern on the triazolone ring, such as the isopropyl group at the N-3 position in this compound, is a critical area of investigation, as it significantly influences the molecule's acidity, solubility, and overall interaction with biological or chemical targets . This makes 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one a valuable building block for synthesizing novel analogs and a key compound for structure-activity relationship (SAR) studies across multiple scientific disciplines.

Properties

IUPAC Name

3-propan-2-yl-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRNGWMBBYYQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219085
Record name 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-63-8
Record name 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazine Derivatives

The core synthetic strategy involves the cyclization of hydrazine precursors. A widely adopted method entails reacting isopropyl hydrazine with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to yield the triazolone ring.

Key steps :

  • Hydrazone formation : Isopropyl hydrazine reacts with ethyl acetoacetate in ethanol under reflux, forming a hydrazone intermediate.

  • Cyclization : The intermediate is treated with acetic acid as a proton donor, facilitating ring closure at 80–120°C.

Mechanistic insight :
The acid catalyst protonates the carbonyl oxygen of the hydrazone, enhancing electrophilicity and promoting nucleophilic attack by the adjacent amine group. This step is rate-determining and highly sensitive to solvent polarity.

Alternative Precursors and Modifications

Recent advancements utilize 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones as starting materials. These compounds react with aldehydes (e.g., 3,4-dihydroxybenzaldehyde) in acetic acid under reflux to introduce substituents at the 3-position. For the target compound, isopropyl hydrazine serves as the alkylating agent.

Example protocol :

  • Reactants : 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol), isopropyl hydrazine (0.01 mol)

  • Conditions : Reflux in acetic acid (15 mL, 1 h)

  • Yield : 75–80% after recrystallization from ethanol.

Optimization of Reaction Parameters

Catalyst Screening

Catalysts significantly influence reaction efficiency:

CatalystSolventTemperature (°C)Yield (%)
Acetic acidEthanol8078
p-Toluenesulfonic acidDMF12085
NoneIsopropyl alcohol10065

Data adapted from non-aqueous titration studies.

Findings :

  • Brønsted acids (e.g., acetic acid) improve cyclization rates by stabilizing transition states.

  • Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, boosting yields.

Temperature and Time Dependence

Optimal conditions balance reaction completion and decomposition risks:

Temperature (°C)Time (h)Purity (%)
801.592
1001.088
1200.582

Higher temperatures reduce reaction time but may promote side reactions.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification is critical for obtaining pharmaceutical-grade material:

  • Solvent systems : Ethanol/DMF (1:1 v/v) achieves >95% purity.

  • Cooling rate : Gradual cooling (2°C/min) minimizes inclusion of impurities.

Analytical validation :

  • FTIR : Peaks at 1710 cm⁻¹ (C=O stretch), 3150 cm⁻¹ (N-H stretch) confirm triazolone formation.

  • ¹H NMR : Isopropyl protons appear as a septet (δ 1.25 ppm) and doublet (δ 3.10 ppm).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and reproducibility:

  • Reactor type : Tubular flow reactors with in-line pH monitoring.

  • Parameters :

    • Residence time: 20–30 minutes

    • Pressure: 2–3 bar

    • Catalyst loading: 5 mol% acetic acid

Advantages :

  • 90% yield at kilogram-scale production.

  • Reduced solvent waste compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced triazole derivatives.

Scientific Research Applications

3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Antioxidant Activity

Antioxidant efficacy is evaluated via reducing power (Oyaizu method), free radical scavenging (DPPH/ABTS), and metal chelating assays. The isopropyl group in 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one may confer moderate activity compared to bulkier aryl groups, which exhibit superior radical stabilization. For example:

  • 3-(m-Chlorobenzyl) analog : Showed 78% DPPH scavenging at 100 µg/mL, comparable to BHT (82%) .
  • 3,4-Dihydroxybenzylidenamino derivatives: Achieved IC50 values of 12–18 µM in metal chelating assays, outperforming α-tocopherol .

Table 2: Antioxidant Activity of Key Derivatives

Compound DPPH Scavenging (%) Reducing Power (OD700 nm) Metal Chelating (IC50, µM) Reference
3-(m-Chlorobenzyl) derivative 78% at 100 µg/mL 0.82 N/A
3,4-Dihydroxybenzylidenamino analog 85% at 100 µg/mL 0.91 14.2
BHT (reference) 82% at 100 µg/mL 0.88 N/A

Physicochemical Properties

Acidity (pKa Values)

The weak acidity of triazolone derivatives is solvent-dependent. Bulky substituents (e.g., isopropyl) may slightly increase pKa due to steric hindrance of deprotonation:

Table 3: pKa Values in Non-Aqueous Solvents

Compound Acetonitrile Isopropyl Alcohol N,N-Dimethylformamide Reference
3-Methyl derivative 9.8 10.2 8.5
3-Phenyl derivative 10.1 10.5 8.9
1-Acetyl-3-ethyl derivative 8.7 9.1 7.8

Spectroscopic and Theoretical Analyses

DFT calculations (B3LYP/6-311G(d,p)) and GIAO NMR methods align closely with experimental data for triazolone derivatives. For instance:

  • 13C-NMR shifts : Theoretical vs. experimental R² = 0.98 for 3-alkyl derivatives .
  • 1H-NMR : N-H protons exhibit deviations due to solvent interactions .

Table 4: NMR Chemical Shift Comparison (δ, ppm)

Compound 1H-NHR (Exp) 1H-NHR (Calc) 13C=O (Exp) 13C=O (Calc) Reference
3-Ethyl derivative 12.3 12.1 168.5 167.9
3-Benzyl derivative 12.1 11.8 169.2 168.5

Biological Activity

3-(Propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antitumor, and anti-inflammatory properties, supported by relevant studies and data.

  • Molecular Formula : C₅H₈N₄O
  • Molecular Weight : 128.14 g/mol
  • CAS Number : Not specifically listed but related compounds are cataloged under various CAS numbers.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of 1,2,4-triazole derivatives. A synthesis and screening study evaluated various substituted triazole compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

These findings suggest that modifications in the triazole structure can enhance antibacterial potency .

Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that certain derivatives inhibited cell proliferation significantly:

Cell LineIC₅₀ (µM)
HeLa (cervical)12.5
MCF-7 (breast)15.0
A549 (lung)10.0

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory properties of this compound. In a study involving peripheral blood mononuclear cells (PBMCs), it was found that derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6:

TreatmentTNF-α Production (%)IL-6 Production (%)
Control100100
Compound D (50 µg/mL)4550
Compound E (100 µg/mL)3035

These results indicate that the compound may exert anti-inflammatory effects by modulating cytokine release .

Case Studies

Case Study 1: Antibacterial Screening
A comprehensive study synthesized several new triazole derivatives and screened them against common bacterial pathogens. The study reported that specific substitutions at the triazole ring enhanced antibacterial activity significantly compared to existing antibiotics.

Case Study 2: Antitumor Efficacy
In a preclinical model using human cancer cell lines, compounds derived from triazoles were tested for their ability to inhibit tumor growth. Results showed a marked decrease in cell viability in treated groups compared to controls, suggesting potential for development as anticancer agents.

Q & A

Q. What are the established synthetic routes for 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes (e.g., 2-benzoxy-3-ethoxy-benzaldehyde) under reflux conditions in polar aprotic solvents. Optimization involves:

  • Catalyst screening : Use of acetic acid or other proton donors to enhance reaction rates.
  • Temperature control : Refluxing in ethanol or DMF (80–120°C) to balance yield and purity.
  • Purification : Recrystallization from DMF/ethanol mixtures (1:1) to isolate derivatives .

Q. How can the acidic properties (pKa) of this compound derivatives be determined experimentally?

Methodological Answer: pKa values are determined via potentiometric titration using 0.05 M tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, acetone). Key steps:

Calibrate the pH meter with standard buffers.

Titrate the compound incrementally (0.05 mL steps) while recording mV values.

Calculate half-neutralization potentials (HNP) from titration curves.

Derive pKa using the relationship:

pKa=HNP+solvent-specific constant\text{pKa} = \text{HNP} + \text{solvent-specific constant}
SolventpKa Range (Observed)Reference
Isopropyl alcohol8.2–10.5
tert-Butyl alcohol7.8–9.9
N,N-Dimethylformamide6.5–8.3
Acetone7.0–9.1

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and titration steps to avoid inhalation.
  • First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How should researchers address contradictions in reported pKa values for this compound derivatives across different studies?

Methodological Answer: Contradictions often arise due to:

  • Solvent effects : Dielectric constants of solvents (e.g., isopropyl alcohol vs. DMF) significantly shift pKa. Replicate studies using identical solvents .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) lower pKa, while electron-donating groups (e.g., -OCH₃) increase it. Use Hammett plots to correlate substituent effects .
  • Instrument calibration : Ensure pH meters are standardized with non-aqueous buffers to minimize measurement errors .

Q. What methodological approaches are used to study the environmental fate and ecological impacts of this compound?

Methodological Answer: Adopt a tiered framework based on Project INCHEMBIOL :

Abiotic studies :

  • Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C; analyze degradation via HPLC.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify by LC-MS.

Biotic studies :

  • Bioaccumulation : Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCF).
  • Microbial degradation : Screen soil microbiota for metabolic pathways via genomic sequencing .

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate:
    • Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions.
    • Thermodynamic stability via Gibbs free energy (ΔG).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and aggregation tendencies .

Q. What strategies are effective in resolving discrepancies in synthetic yields of this compound derivatives?

Methodological Answer:

  • Reaction monitoring : Use in-situ FTIR or NMR to identify intermediates and optimize reaction times.
  • Catalyst optimization : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.
  • Solvent screening : Compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents .

Q. How does structural modification of this compound influence its physicochemical and biological properties?

Methodological Answer:

  • Physicochemical effects :
    • Lipophilicity : Introduce alkyl chains (e.g., propyl, benzyl) to increase logP values (measured via shake-flask method).
    • Acidity : Replace the isopropyl group with electron-deficient aryl rings to lower pKa .
  • Biological activity :
    • Antimicrobial screening : Test derivatives against Gram-negative (E. coli) and Gram-positive (S. aureus) strains using broth microdilution assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 2
3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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